(R)-3-Acetyl-4-benzyloxazolidin-2-one (CAS 184363-65-3) is a pre-acetylated Evans chiral auxiliary widely procured for highly stereoselective C-C bond-forming reactions, including aldol additions, alkylations, and Michael reactions[1]. By featuring a sterically demanding benzyl group adjacent to the reactive N-acyl center, this auxiliary effectively shields one face of the enolate intermediate, dictating predictable stereochemical outcomes via well-established Zimmerman-Traxler transition states [2]. For industrial and advanced laboratory procurement, sourcing the pre-acetylated form directly eliminates the need for in-house acylation of the parent oxazolidinone, streamlining precursor workflows and ensuring high-purity starting materials for sensitive titanium- or boron-mediated enolizations [1].
Generic substitution of (R)-3-Acetyl-4-benzyloxazolidin-2-one with its unacetylated precursor, (R)-4-benzyl-2-oxazolidinone, introduces a mandatory and often inefficient acylation step requiring strong bases (e.g., n-BuLi) or nucleophilic catalysts (e.g., DMAP) alongside acetic anhydride[1]. This additional step typically incurs a 15–27% yield penalty and introduces trace impurities that can interfere with subsequent enolate formation. Furthermore, substitution with the (S)-enantiomer (CAS 132836-66-9) is strictly non-viable as it will induce the exact opposite stereochemistry in the product, completely compromising the target molecule's three-dimensional architecture [2]. Finally, substituting with generic chiral acetates fails to provide the rigid, bidentate chelation control inherent to the oxazolidinone ring, resulting in a drastic reduction in diastereomeric ratios during critical aldol additions [2].
Procuring the pre-acetylated (R)-3-Acetyl-4-benzyloxazolidin-2-one eliminates the need for in-situ acylation of the parent oxazolidinone. Standard acylation procedures using DMAP/Et3N and acetic anhydride typically cap at 73–85% isolated yield due to incomplete conversion and purification losses [1]. Using the pre-acetylated compound bypasses this 15–27% material loss and removes trace basic impurities prior to sensitive enolization steps.
| Evidence Dimension | Synthetic steps and precursor yield |
| Target Compound Data | Pre-acetylated form: 0 additional steps, 100% available for enolization |
| Comparator Or Baseline | Unacetylated (R)-4-benzyl-2-oxazolidinone: 1 additional step, ~73-85% yield |
| Quantified Difference | Saves 1 synthetic step and prevents 15-27% precursor yield loss |
| Conditions | Standard laboratory acylation (DMAP/Et3N/Ac2O in THF) |
Bypassing the acylation step directly accelerates synthetic workflows and improves overall mass recovery in multi-step campaigns.
The steric bulk of the benzyl group in (R)-3-Acetyl-4-benzyloxazolidin-2-one provides exceptional facial selectivity during enolate additions. When utilizing titanium (TiCl4/i-Pr2NEt) or boron enolates, this auxiliary routinely achieves diastereomeric ratios (dr) exceeding 95:5 (>90% de)[1]. In contrast, generic chiral acetates lacking the rigid oxazolidinone framework often yield near 1:1 mixtures of diastereomers under identical conditions.
| Evidence Dimension | Diastereomeric ratio (dr) |
| Target Compound Data | (R)-3-Acetyl-4-benzyloxazolidin-2-one: dr >95:5 |
| Comparator Or Baseline | Generic chiral acetates: dr ~1:1 |
| Quantified Difference | >90% diastereomeric excess improvement |
| Conditions | Titanium- or Boron-mediated aldol addition to aldehydes/ketones |
High initial diastereoselectivity minimizes the need for complex, yield-reducing chromatographic separations of stereoisomers.
The benzyl moiety not only directs stereochemistry but also imparts high crystallinity to the resulting aldol and alkylation adducts. Crude reaction mixtures with an initial dr of ~20:1 can be enriched to >30:1 dr simply via recrystallization (e.g., from ethyl acetate/hexanes)[1]. This physical property provides a significant handling advantage over aliphatic auxiliaries (like the isopropyl derivative), which often yield oils requiring column chromatography.
| Evidence Dimension | Post-reaction diastereomeric enrichment |
| Target Compound Data | Benzyl auxiliary adducts: dr enriched from 20:1 to >30:1 via crystallization |
| Comparator Or Baseline | Aliphatic (isopropyl) auxiliary adducts: Often require chromatography |
| Quantified Difference | Enables >30:1 dr without chromatographic purification |
| Conditions | Recrystallization of crude aldol adducts from EtOAc/hexanes |
Crystallization-based purification is highly scalable and significantly lowers solvent and labor costs compared to column chromatography.
Following the desired stereoselective transformation, the chiral auxiliary must be cleaved to release the product. (R)-3-Acetyl-4-benzyloxazolidin-2-one allows for non-destructive cleavage (e.g., using LiOH/H2O2 or reductive conditions) with auxiliary recovery yields routinely reaching 98% [1]. This contrasts sharply with destructive chiral auxiliaries or generic chiral pool reagents that are consumed during the reaction sequence.
| Evidence Dimension | Auxiliary recovery yield |
| Target Compound Data | (R)-3-Acetyl-4-benzyloxazolidin-2-one: ~98% recovery |
| Comparator Or Baseline | Destructive chiral auxiliaries: 0% recovery |
| Quantified Difference | 98% absolute increase in recoverable chiral material |
| Conditions | Hydrolytic cleavage (LiOH/H2O2) or reductive cleavage |
The ability to quantitatively recover and recycle the chiral auxiliary drastically reduces the cost of goods in large-scale asymmetric syntheses.
The pre-acetylated auxiliary is highly recommended for establishing critical stereocenters in active pharmaceutical ingredients (APIs) and complex macrolides. By utilizing titanium or boron enolates, it ensures >95:5 dr in the initial C-C bond formation, while the crystallinity of the benzyl adducts allows for further enrichment to >30:1 dr via scalable recrystallization [1].
In the synthesis of functionalized dipeptide isosteres and unnatural amino acids, this compound serves as an ideal substrate for zinc carbenoid-mediated chain extensions. The predictable steric shielding of the benzyl group provides excellent diastereocontrol during tandem chain-extension-aldol reactions, streamlining the assembly of complex ketomethylene frameworks [2].
For contract manufacturing organizations (CMOs) producing chiral building blocks, sourcing the pre-acetylated (R)-3-Acetyl-4-benzyloxazolidin-2-one eliminates an inefficient acylation step. Combined with the ~98% recovery yield of the auxiliary post-cleavage, this material supports highly cost-effective, multi-kilogram campaigns where recycling and step-economy are paramount [1].
Irritant